4-(4-Chlorophenyl)-3-methylisoxazol-5-amine
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Overview
Description
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the methyl group on the isoxazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime, which is then cyclized with acetic anhydride to yield 4-(4-chlorophenyl)-3-methylisoxazole. The final step involves the amination of the isoxazole ring using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isocyanate: Another compound with a 4-chlorophenyl group, used in the preparation of isothiocyanates.
4-Chlorophenol: A simpler compound with a 4-chlorophenyl group, used as a precursor in various chemical reactions.
3-Methylisoxazole: A related isoxazole derivative without the 4-chlorophenyl group.
Uniqueness
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is unique due to the combination of the 4-chlorophenyl group and the methylisoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group and an isoxazole ring, which contribute to its unique biological properties. Its chemical formula is C10H9ClN2O, and it has a molecular weight of 208.64 g/mol.
The biological activity of this compound is primarily linked to its interaction with specific biochemical pathways:
- Target Pathways : The compound has been shown to interact with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This interaction leads to the inhibition of cell proliferation in certain cancer cell lines.
- Cellular Effects : In vitro studies indicate that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis. The compound's ability to inhibit topoisomerase enzymes further prevents DNA replication, contributing to its anticancer properties.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties:
- Inhibition of Tumor Growth : In various cancer cell lines, including breast and prostate cancer models, this compound has shown effective inhibition of tumor growth. For instance, studies reported IC50 values indicating potent antiproliferative effects at micromolar concentrations .
Immunomodulatory Effects
The compound also exhibits immunoregulatory properties:
- Lymphocyte Modulation : In vivo studies using mouse models revealed that the compound influences lymphocyte populations, increasing CD8+ T cells and regulatory T cells (CD4+ CD25+ Foxp3+) in response to immune challenges. This suggests a potential role in modulating immune responses .
Antimicrobial Activity
Preliminary investigations have indicated that this compound may possess antimicrobial properties:
- Bacterial and Fungal Inhibition : The compound has shown moderate activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Minimum inhibitory concentration (MIC) values ranged from 5.64 µM to 137.43 µM against various pathogens .
Research Findings and Case Studies
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNZTCXHWOFSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585900 |
Source
|
Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98947-25-2 |
Source
|
Record name | 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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